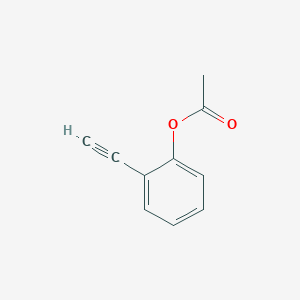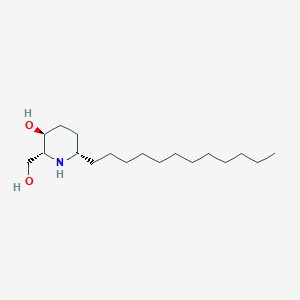![molecular formula C25H20O2SSn B14269296 Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane CAS No. 185337-58-0](/img/structure/B14269296.png)
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane is a compound that features a stannane (tin-based) core with a triphenyl group and a thiophene derivative Thiophene is a sulfur-containing heterocycle that is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene derivative can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Acryloylation: The thiophene derivative is then subjected to acryloylation to introduce the acryloyl group.
Stannylation: The final step involves the stannylation of the acryloylated thiophene derivative using triphenylstannane under specific conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The stannane group can participate in Stille coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts are typically used in Stille coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane has several scientific research applications:
Mechanism of Action
The mechanism of action of Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiophene: Another stannane compound with a thiophene ring, used in similar applications.
Thiophene Derivatives: Various thiophene-based compounds are used in organic electronics and medicinal chemistry.
Uniqueness
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane is unique due to its combination of a triphenylstannane core with a thiophene derivative, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as organic semiconductors and advanced materials.
Properties
CAS No. |
185337-58-0 |
|---|---|
Molecular Formula |
C25H20O2SSn |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
triphenylstannyl 3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C7H6O2S.3C6H5.Sn/c8-7(9)4-3-6-2-1-5-10-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
DRFXCHZPRMVACE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


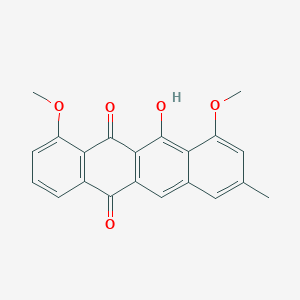
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
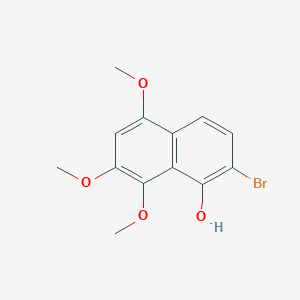
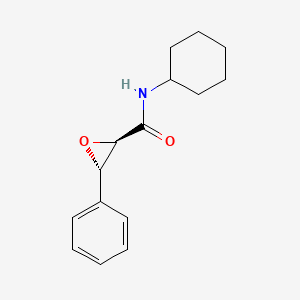
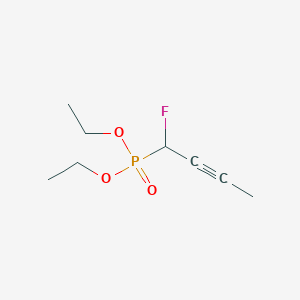

![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
